N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H19BrN4O2S and its molecular weight is 483.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research in the field of heterocyclic chemistry has led to the synthesis of various compounds with structural features similar to the mentioned molecule, such as triazoles and furan derivatives. These compounds are synthesized from furan-2-carboxylic acid or its derivatives, undergoing reactions such as arylation, Mannich reactions, and reactions with nitrogen-containing nucleophiles to form complex heterocyclic structures. These synthetic routes are crucial for developing compounds with potential biological activities (Koparır, Çetin, & Cansiz, 2005; Patel, Patel, & Shah, 2015).
Potential Biological Activities
Several studies have reported on the antimicrobial, antioxidant, and enzyme inhibition properties of compounds within the same family as the aforementioned molecule. These studies highlight the potential of such compounds in addressing various biological targets and pathogens through mechanisms such as inhibiting vital enzymes or combating microbial infections. For instance, triazole derivatives have been evaluated for their antimicrobial activities against a range of bacteria and fungi, showing promising results that pave the way for further pharmacological explorations (Kaneria et al., 2016; Menteşe, Ülker, & Bekircan, 2015).
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-15-4-2-5-18(12-15)27-20(13-24-21(28)19-6-3-11-29-19)25-26-22(27)30-14-16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZGNSOKQNHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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